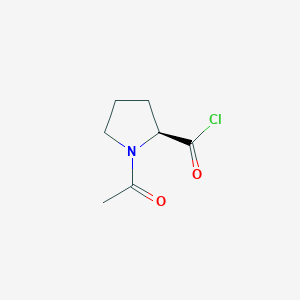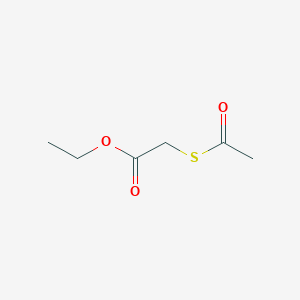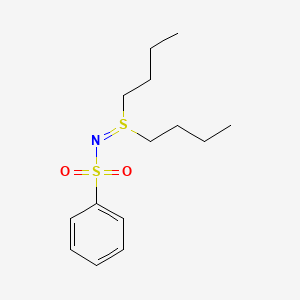
1-Acetyl-L-prolyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-L-prolyl chloride is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of an acetyl group and a chloride group attached to the L-proline molecule. It is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-L-prolyl chloride can be synthesized through the reaction of L-proline with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the desired compound along with hydrogen chloride as a byproduct.
Industrial Production Methods: On an industrial scale, the preparation of acyl chlorides, including this compound, often involves the use of reagents like phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). These reagents facilitate the substitution of the hydroxyl group in carboxylic acids with a chlorine atom, producing the acyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-L-prolyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, resulting in the formation of amides or esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-acetyl-L-proline and hydrochloric acid.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
1-Acetyl-L-proline: Formed from hydrolysis.
Applications De Recherche Scientifique
1-Acetyl-L-prolyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including peptides and pharmaceuticals.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: this compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-acetyl-L-prolyl chloride involves its reactivity as an acylating agent. The compound can transfer its acetyl group to nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution reactions. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion and the formation of the final product .
Similar Compounds:
L-Proline: The parent amino acid from which this compound is derived.
L-Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with similar structural features.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline commonly found in collagen.
Uniqueness: this compound is unique due to its acetyl and chloride functional groups, which confer distinct reactivity and applications compared to other proline derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and industrial processes.
Propriétés
| 72983-26-7 | |
Formule moléculaire |
C7H10ClNO2 |
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
(2S)-1-acetylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3/t6-/m0/s1 |
Clé InChI |
UZTDMSIYCKAWHZ-LURJTMIESA-N |
SMILES isomérique |
CC(=O)N1CCC[C@H]1C(=O)Cl |
SMILES canonique |
CC(=O)N1CCCC1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/no-structure.png)




![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
